

analytical methods for N-methyl-1H-indole-7-carboxamide characterization

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Compound of Interest

Compound Name: *N-methyl-1H-indole-7-carboxamide*

CAS No.: 1519477-17-8

Cat. No.: B2802538

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Application Note: Comprehensive Analytical Characterization of **N-methyl-1H-indole-7-carboxamide**

Introduction & Scientific Context

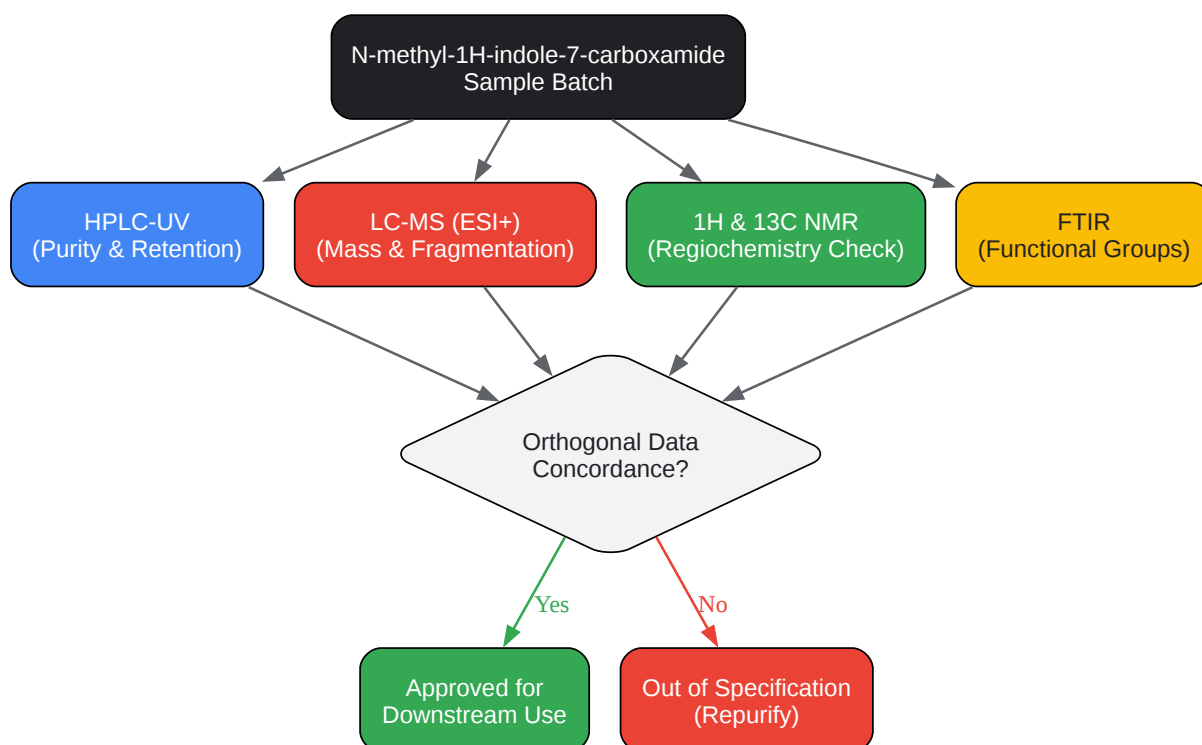
In modern rational drug design, the indole nucleus serves as a highly versatile, privileged scaffold. Specifically, **N-methyl-1H-indole-7-carboxamide** (CAS: 1519477-17-8) has emerged as a critical intermediate and pharmacophore[1]. Unlike traditional indole cores that rely primarily on the N-H group for kinase hinge binding, modifications at the C-7 position introduce unique steric constraints and alter the molecule's hydrogen-bonding network[2].

Because this compound is frequently utilized in the synthesis of complex inhibitors and synthetic cannabinoid analogs[3], rigorous analytical characterization is paramount. A common synthetic pitfall is the misidentification of regiochemistry—specifically, distinguishing **N-methyl-1H-indole-7-carboxamide** (methylation on the amide nitrogen) from its isomer 1-methyl-1H-indole-7-carboxamide (methylation on the indole nitrogen). This guide establishes a self-

validating, orthogonal analytical framework to unambiguously confirm the identity, purity, and regiochemistry of this compound.

The Principle of Orthogonal Characterization

Relying on a single analytical technique introduces the risk of overlooking co-eluting impurities or misidentifying structural isomers. The principle of orthogonality dictates the use of multiple, independent methods to evaluate a sample[4]. For **N-methyl-1H-indole-7-carboxamide**, our strategy integrates High-Performance Liquid Chromatography (HPLC) for purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) for definitive regiochemical elucidation[3][4].



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Workflow for the orthogonal analytical characterization of **N-methyl-1H-indole-7-carboxamide**.

Self-Validating Experimental Protocols

HPLC-UV: Purity and Retention Profiling

Causality: Reversed-Phase HPLC (RP-HPLC) separates the target compound from unreacted starting materials (e.g., 1H-indole-7-carboxylic acid) and degradation products. The use of an acidic mobile phase ensures the basic nitrogen atoms remain fully protonated, preventing peak tailing and ensuring reproducible retention times[5]. **Self-Validating Mechanism:** The protocol mandates a blank injection (diluent only) prior to the sample to map and exclude system peaks. A system suitability standard (spiked with known precursors) must be run to verify resolution ($R_s > 2.0$).

- **Column Selection:** C18 or C8 column (e.g., XBridge C8, 50 × 4.6 mm, 3.5 μm) maintained at 40 °C[5].
- **Mobile Phase:**
 - Phase A: 0.1% Formic Acid in LC-MS grade H₂O .
 - Phase B: 0.1% Formic Acid in Acetonitrile (ACN).
- **Gradient Elution:** 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, return to 5% B for 1.0 minute re-equilibration[4].
- **Flow Rate & Detection:** 1.0 mL/min; UV detection at 254 nm (optimal for the conjugated bicyclic indole system).
- **Sample Preparation:** Dissolve 1.0 mg of the sample in 1.0 mL of 50:50 H₂O :ACN.

LC-MS: Mass Confirmation and Isotopic Profiling

Causality: Electrospray Ionization in positive mode (ESI+) is highly effective for indole carboxamides because the amide and indole nitrogens act as excellent proton acceptors[3].

Self-Validating Mechanism: The method relies on observing not just the $[M+H]^+$ peak, but the specific M+1 isotopic distribution (due to ^{13}C natural abundance) to confirm the carbon count and rule out halogenated contaminants.

- Ionization Mode: ESI Positive.
- Capillary Voltage: 3.0 kV; Desolvation Temp: 350 °C.
- Mass Range: Scan from m/z 100 to 500.
- Analysis: Extract the chromatogram for the expected $[M+H]^+$ of 175.08 m/z . Evaluate fragmentation patterns; loss of the methylamine group (-31 Da) is a characteristic structural identifier for N-methyl amides[3].

Nuclear Magnetic Resonance (NMR): Regiochemical Elucidation

Causality: NMR is the only technique that can definitively distinguish between N-methylation at the amide versus the indole ring. We utilize DMSO- d_6 as the solvent because it is aprotic and strongly hydrogen-bonding. This prevents the rapid chemical exchange of the N-H protons with moisture, allowing the indole N-H and amide N-H to be observed as sharp, distinct peaks[6].

Self-Validating Mechanism: The protocol uses Tetramethylsilane (TMS) as an internal standard (0.00 ppm) and the DMSO residual peak (2.50 ppm) for dual-calibration. Total proton integration must equal exactly 10 protons.

- Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d_6 .
- Acquisition (1H NMR): 400 MHz or higher. 16 scans, relaxation delay ($D1$) of 2.0 seconds.
- Diagnostic Evaluation:
 - Look for a doublet at ~2.8 ppm (3H). This represents the methyl group coupling to the adjacent amide N-H proton. (If the compound were 1-methyl-1H-indole-7-carboxamide, this would be a singlet at ~3.8 ppm).
 - Look for a broad singlet at >11.0 ppm (1H), characteristic of the free indole N-H[6].

Quantitative Data Interpretation & Reference Tables

To streamline data review, compare your instrumental outputs against the fundamental physicochemical properties and expected spectral data summarized below.

Table 1: Physicochemical & Mass Properties^[7] | Parameter | Value | Analytical Relevance | | :--
- | :--- | :--- | | Molecular Formula | C₁₀H₁₀N₂O | Determines exact mass and isotopic
distribution. | | Molecular Weight | 174.20 g/mol | Used for molarity calculations in assays. | |
Monoisotopic Mass | 174.0793 Da | Target mass for High-Resolution MS (HRMS). | | Predicted
XLogP₃ | 1.3 | Indicates moderate lipophilicity; guides HPLC gradient. | | Expected [M+H]⁺ |
175.08 m/z | Primary target ion in ESI⁺ LC-MS. |

Table 2: Expected ¹H NMR Chemical Shifts (in DMSO- d₆)^{[3][6]} | Chemical Shift (δ , ppm) |
Multiplicity | Integration | Assignment | Causality / Notes | | :--- | :--- | :--- | :--- | :--- | | ~11.20 |
Broad Singlet (bs) | 1H | Indole N-H | Highly deshielded; visible only in aprotic solvents like
DMSO. | | ~8.40 | Broad Quartet (bq) | 1H | Amide N-H | Couples with the adjacent N-methyl
group. | | 7.00 - 7.80 | Multiplets (m) | 5H | Aromatic C-H | Corresponds to the 5 protons on the
indole bicyclic ring. | | ~2.85 | Doublet (d) | 3H | Amide N-CH₃ | Diagnostic peak: Coupling (J≈4.5 Hz) proves methyl is on the amide, not the indole N. |

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Sources

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